rac,cis-Milnacipran Hydrochloride
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Description
Rac,cis-Milnacipran Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₅ClN₂O and its molecular weight is 296.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .
Mode of Action
This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.
Result of Action
The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of this compound can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering this compound.
Biochemical Analysis
Biochemical Properties
rac,cis-Milnacipran Hydrochloride demonstrates a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making it a potential treatment for Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit the reuptake of both serotonin and noradrenaline . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the therapeutic effects of the drug .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The peak plasma concentration of unchanged this compound is attained at 3.5 hours, indicating substantial metabolism of the drug upon oral administration .
Metabolic Pathways
This compound is primarily metabolized in the liver, with limited involvement of cytochrome P450 enzymes . Approximately 55% of the dose is excreted in urine as unchanged this compound .
Transport and Distribution
The mean volume of distribution recorded for racemic milnacipran following a single intravenous dose to healthy subjects was approximately 400 L . This indicates that the drug is widely distributed within cells and tissues.
Properties
CAS No. |
165259-91-6 |
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Molecular Formula |
C₁₆H₂₅ClN₂O |
Molecular Weight |
296.84 |
Synonyms |
cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride; cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.